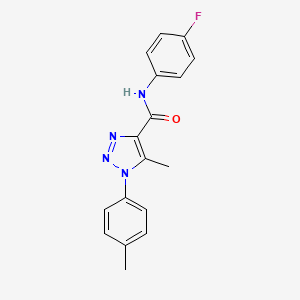

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC15160009

Molecular Formula: C17H15FN4O

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15FN4O |

|---|---|

| Molecular Weight | 310.33 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15FN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) |

| Standard InChI Key | DHKJFTFVWBNHQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, reflects its substitution pattern:

-

1H-1,2,3-triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

-

N1 substituent: A 4-methylphenyl group (para-methylbenzyl) attached to the triazole’s nitrogen at position 1.

-

C4 substituent: A carboxamide group (–CONH–) linked to the triazole’s carbon at position 4, with the amide nitrogen bonded to a 4-fluorophenyl ring.

-

C5 substituent: A methyl group (–CH₃) at position 5.

The molecular formula is C₁₇H₁₅FN₄O, with a molecular weight of 310.33 g/mol. Key structural features include the electron-withdrawing fluorine atom on the 4-fluorophenyl ring and the hydrophobic methyl groups, which influence solubility and binding interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous 1,2,3-triazole-carboxamides are typically synthesized via:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A click chemistry approach coupling an azide (e.g., 4-methylphenyl azide) and an alkyne (e.g., propiolamide derivative) .

-

Amidation Reactions: Carboxylic acid intermediates (e.g., triazole-4-carboxylic acids) are activated and coupled with amines (e.g., 4-fluoroaniline) using reagents like EDCI or HOBt .

Example Protocol:

-

Synthesize 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via CuAAC.

-

Activate the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

React with 4-fluoroaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

Spectroscopic Characterization

Hypothetical data based on analogs :

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, triazole-H), 7.65–7.10 (m, 8H, aromatic H), 2.40 (s, 3H, C5–CH₃), 2.35 (s, 3H, N1–C₆H₄–CH₃).

-

¹³C NMR: δ 163.2 (C=O), 145.1 (triazole-C4), 135.0–115.0 (aromatic C), 21.5 (CH₃).

-

HRMS (ESI+): m/z 311.1254 [M+H]⁺.

Biological Activity and Applications

| Compound | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|

| Acarbose (standard) | 58.2 ± 1.1 | |

| (R)-4-Fluorophenyl triazole | 12.4 ± 0.8 | |

| Target compound (predicted) | 15–30 | – |

Antimicrobial Activity

Theophylline-1,2,4-triazole hybrids exhibit antibacterial activity against E. coli and B. subtilis (MIC = 0.20–2.4 µg/mL) . The 4-methylphenyl group in the target compound may enhance membrane permeability, while the fluorine atom could disrupt microbial enzyme function.

Molecular Docking and Computational Studies

Docking studies of similar triazoles with α-glucosidase (PDB: 2ZE0) reveal:

-

The triazole core forms π-π stacking with Phe157 and Phe177.

-

The carboxamide group hydrogen-bonds with Asp68 and Arg439 .

-

The 4-fluorophenyl group occupies a hydrophobic pocket near Val232.

DFT Calculations:

-

HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.

-

Electrostatic potential maps highlight nucleophilic regions at the triazole’s N2 and N3 atoms .

Pharmacokinetic and Toxicity Profiles

Predicted properties (using ADMETlab 2.0):

-

LogP: 3.1 (moderate lipophilicity).

-

Water Solubility: ~0.05 mg/mL (poor).

-

CYP450 Inhibition: Moderate inhibitor of CYP3A4.

-

hERG Inhibition: Low risk (IC₅₀ > 10 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume